molecular formula C13H13NO3 B11874647 Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate CAS No. 89928-83-6

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate

Cat. No.: B11874647
CAS No.: 89928-83-6
M. Wt: 231.25 g/mol
InChI Key: CIKNXKTZHZJZHP-UHFFFAOYSA-N
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Description

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate is an ester compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound belongs to the isoquinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the ester compound.

Scientific Research Applications

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on its potential neuroprotective and anti-inflammatory properties is ongoing.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or binding to receptors involved in various biological processes. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain . Additionally, its antioxidant properties may contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate stands out due to its specific ester functional group, which can influence its reactivity and biological activity. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and development in various fields.

Properties

CAS No.

89928-83-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 1-methoxy-4-methylisoquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-8-9-6-4-5-7-10(9)12(16-2)14-11(8)13(15)17-3/h4-7H,1-3H3

InChI Key

CIKNXKTZHZJZHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)OC

Origin of Product

United States

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